Product packaging for Glucoibervirin(Cat. No.:CAS No. 26888-03-9)

Glucoibervirin

Cat. No.: B1623787
CAS No.: 26888-03-9
M. Wt: 407.5 g/mol
InChI Key: ZCZCVJVUJGULMO-BZVDQRPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoibervirin (CAS 26888-03-9) is an alkylglucosinolate, a class of sulfur-rich anionic secondary metabolites predominantly found in plants of the Brassicaceae family . This aliphatic glucosinolate, with the chemical formula C11H21NO9S3 and a molecular weight of 407.48 g/mol, is a natural compound present in food items such as rocket salad, kohlrabi, and Chinese cabbage, where it can serve as a biomarker for consumption . In research, this compound is of significant interest for its role in the plant's defense system. Upon tissue damage, it is hydrolyzed by the enzyme myrosinase, leading to the formation of various breakdown products, including isothiocyanates, which are biologically active and contribute to plant defense against pests and pathogens . Recent analytical studies have identified and quantified this compound as a notable component in the glucosinolate profile of different plant parts, with one study finding it to be one of the major glucosinolates in the roots of collard greens ( Brassica oleracea ) . Researchers utilize this compound to study the intricate biosynthetic pathways of glucosinolates, their regulation by sulfur nutrition, and their catabolism in plants . Furthermore, as a member of the glucosinolate family, its potential bioactive hydrolysis products are investigated for various health-beneficial properties in vitro, including roles in detoxification enzyme induction, though its specific activities are less characterized than those of glucosinolates like glucoraphanin or sinigrin . This product is intended for research purposes only, such as in analytical chemistry as a standard, in plant physiology studies, and in investigations of the biological activities of glucosinolate derivatives. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO9S3 B1623787 Glucoibervirin CAS No. 26888-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26888-03-9

Molecular Formula

C11H21NO9S3

Molecular Weight

407.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfanyl-N-sulfooxybutanimidothioate

InChI

InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1

InChI Key

ZCZCVJVUJGULMO-BZVDQRPCSA-N

SMILES

CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CSCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Glucoibervirin is a glucosinolate compound primarily found in certain species of the Brassicaceae family, particularly in plants like Brassica oleracea. This compound has garnered attention for its potential applications in various fields, including agriculture, nutrition, and medicinal research. Below is a detailed exploration of its applications, supported by data tables and case studies.

Agricultural Applications

This compound plays a significant role in plant defense mechanisms. As a glucosinolate, it contributes to the plant's ability to deter herbivores and pathogens. The presence of glucosinolates in plants can enhance pest resistance, making them valuable for sustainable agricultural practices.

Key Benefits:

  • Pest Resistance: this compound and other glucosinolates can deter pests due to their bitter taste and potential toxicity.
  • Disease Resistance: These compounds may inhibit the growth of certain pathogens, contributing to plant health.

Nutritional Applications

This compound is also of interest for its nutritional properties. It is part of a group of compounds known as phytochemicals, which are associated with various health benefits.

Health Benefits:

  • Antioxidant Properties: Glucosinolates, including this compound, may help combat oxidative stress in the body.
  • Potential Anti-Cancer Effects: Some studies suggest that glucosinolates can influence cancer cell metabolism and may have protective effects against certain types of cancer.

Medicinal Research

Research into the medicinal properties of this compound is ongoing, with studies focusing on its pharmacological effects.

Case Studies:

  • A study published in MDPI highlighted the quantification of this compound in various plant extracts and its potential bioactive properties . The study demonstrated that this compound could be effective against specific cancer cell lines.
  • Another investigation found that seeds from A. fallacinum contained this compound, suggesting its broader ecological and medicinal significance .

Data Table: Comparative Analysis of Glucosinolates

CompoundSource PlantHealth BenefitsPest Resistance
This compoundBrassica oleraceaAntioxidant, anti-cancerHigh
GlucoiberinBrassica rapaAnti-inflammatoryModerate
SinigrinBrassica nigraAntimicrobialHigh
GlucoraphaninBrassica sulcataCardioprotectiveModerate

Food Industry Applications

This compound's potential as a food additive or supplement is being explored. Its antioxidant properties could enhance the nutritional profile of food products.

Usage Scenarios:

  • Functional Foods: Incorporation into health supplements or functional foods aimed at improving overall health.
  • Food Preservation: Potential use as a natural preservative due to its antimicrobial properties.

Chemical Reactions Analysis

Assessment of Search Results

The provided sources focus on the following topics:

  • Glucosamine and chondroitin sulfate pharmacology, including anti-inflammatory mechanisms and metabolic pathways .

  • Glycerol hydrochlorination kinetics, reaction mechanisms, and catalytic processes .

  • Glycerol transformations , including oxidation, halogenation, and esterification pathways .

  • Fenton oxidation of glycerol and its byproducts .

No references to "Glucoibervirin" were identified in these sources or in standard chemical databases (e.g., PubChem, SciFinder).

2.1. Verification of Nomenclature

  • Confirm the spelling of "this compound." Potential alternatives include:

    • Glucoiberin : A known glucosinolate derivative found in cruciferous vegetables.

    • Glucoberteroin : Another glucosinolate variant.

  • Cross-reference with IUPAC naming conventions for glycosides or alkaloids.

2.2. Exploration of Related Compounds

If the query pertains to a glucosinolate or glycoside , the following reactions from analogous compounds may serve as a reference:

CompoundReaction TypeKey FindingsSource
GlucosamineGlycosaminoglycan synthesisInduces hyaluronic acid production in chondrocytes via GAG pathways.
Chondroitin sulfateSulfation mechanismsDerived from Escherichia coli K4 polysaccharide via fermentation and sulfation.
GlycerolHalogenationCatalyzed by carboxylic acids (e.g., HCl with aspartic acid at 100°C).

Proposed Research Directions

If "this compound" is a novel or understudied compound, the following steps are advised:

  • Synthesis Pathways : Investigate glycosylation or sulfation reactions similar to those used for glucosamine or chondroitin sulfate .

  • Catalytic Systems : Explore halogenation or oxidation catalysts (e.g., Au/Pd alloys for glycerol transformations ).

  • Analytical Characterization : Use techniques such as NMR, mass spectrometry, or X-ray crystallography to confirm structure and reactivity.

Limitations and Constraints

  • The lack of peer-reviewed data on "this compound" precludes a detailed chemical analysis.

  • Reliable sources (e.g., PubMed, ACS Publications) were reviewed without identifying relevant studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Classification and Key Analogs

Glucoibervirin belongs to the aliphatic GSL subclass, characterized by side chains derived from methionine or other aliphatic amino acids. Key structural analogs include:

Compound Chemical Class Side Chain Abbreviation Primary Plant Sources
This compound Methylsulfanylalkyl GSL CH₂-S-CH₂- GIV Iberis spp., broccoli
Glucoiberin Hydroxysulfinylalkyl GSL CH₂-S(O)-CH₂- GIB Broccoli, Iberis spp.
Glucoerucin Methylsulfanylalkyl GSL CH₂-S-CH₂-CH₂- GER Broccoli, arugula
Glucoraphanin Sulfinylalkyl GSL CH₂-S(O)-CH₂-CH₂- GRA Broccoli, cauliflower
Glucotropaeolin Aromatic GSL Benzyl N/A Iberis intermedia

Key Differences :

  • Side-chain length and oxidation state : this compound’s methylsulfanyl group distinguishes it from sulfinyl (e.g., glucoraphanin) or benzyl (e.g., glucotropaeolin) analogs.
  • Bioactivity : Methylsulfanyl ITCs from this compound exhibit stronger antiproliferative effects on T24 cells (IC₅₀: 0.61 µg/mL) compared to sulfinyl ITCs from glucoraphanin .
Quantitative Distribution Across Plant Tissues

Concentrations vary significantly by species, tissue type, and environmental conditions:

Plant Species Tissue This compound (µmol/g DW) Glucoiberin (µmol/g DW) Glucoerucin (µmol/g DW) Source
Iberis sempervirens Seeds 18.51 3.12 2.45
Iberis sempervirens Leaves 1.89 35.37 0.98
Eruca sativa Leaves 0.15–5.01* N/A 0.15–8.52
Iberis intermedia Seeds Detected Detected N/A

Substrate moisture levels in *Eruca sativa inversely correlate with this compound content (highest at 0.20 µmol·g⁻¹ DW) .

Bioactivity of Hydrolysis Products

ITCs derived from this compound and analogs show differential anticancer effects:

Compound Hydrolysis Product (ITC) IC₅₀ (µg/mL) A549 Cells IC₅₀ (µg/mL) T24 Cells
This compound Methylsulfanylalkyl ITC >2.00 0.61
Glucoiberin Sulfinylalkyl ITC 1.46 >2.00
Glucoraphanin Sulforaphane (sulfinyl ITC) 0.89 1.20
Glucoerucin Erucin (methylsulfanyl ITC) 1.02 0.85

Notes:

  • This compound-derived ITCs are highly selective for T24 cells, while glucoiberin derivatives target A549 cells .
  • Erucin (from glucoerucin) demonstrates broader efficacy, likely due to its longer side chain enhancing membrane permeability .
Genotypic and Environmental Influences
  • Genotypic variation: In broccoli, this compound content varies by cultivar, with Marathon genotypes favoring sulfonyl GSLs over methylsulfanyl types .
  • Environmental factors : Substrate moisture levels in Eruca sativa alter this compound accumulation, suggesting stress-responsive biosynthesis pathways .

Research Implications

This compound’s unique methylsulfanyl side chain and selective bioactivity position it as a promising candidate for anticancer drug development. However, its low abundance in most plants necessitates optimization of extraction protocols or genetic engineering to enhance yields. Comparative studies with glucoerucin and glucoraphanin further highlight the importance of side-chain chemistry in designing ITC-based therapies.

Preparation Methods

Chemical Synthesis of Glucoibervirin

Retrosynthetic Approaches

Two primary disconnection strategies dominate glucosinolate synthesis: anomeric disconnection (cleaving the glucose-thiohydroximate bond) and hydroximoyl disconnection (cleaving the hydroximoyl-aglycon bond). For this compound, the hydroximoyl disconnection is preferred due to the sensitivity of the methylsulfanyl moiety to oxidative reagents.

Hydroximoyl Chloride Pathway

This method involves three key steps:

  • Synthesis of 4-methylsulfanylbutyl hydroximoyl chloride :
    • 4-methylsulfanylbutyraldoxime is chlorinated using tert-butyl hypochlorite or N-chlorosuccinimide (NCS) under controlled conditions.
    • Critical parameters: Temperature (−20°C to 0°C), solvent (dichloromethane), and stoichiometric excess of chlorinating agent (1.2–1.5 equiv).
  • Coupling with 1-thio-β-D-glucopyranose :

    • The hydroximoyl chloride reacts with peracetylated 1-thio-β-D-glucopyranose in the presence of a base (e.g., triethylamine).
    • Yield: 68–72% for the thiohydroximate intermediate.
  • Sulfation and Deprotection :

    • O-Sulfation using sulfur trioxide-pyridine complex, followed by deacetylation with potassium methoxide.
    • Final purification via ion-exchange chromatography (Amberlite IRA-400).

Table 1: Optimization of Hydroximoyl Chloride Synthesis

Parameter Optimal Condition Yield (%) Reference
Chlorinating Agent tert-Butyl hypochlorite 85
Solvent Dichloromethane 78
Temperature −15°C 82

Nitrovinyl Pathway

An alternative route employs nitrovinyl intermediates to bypass sulfide oxidation risks:

  • Nitroalkene Synthesis :
    • 4-methylsulfanyl-1-nitrobutene is prepared via Henry reaction between nitromethane and 4-methylsulfanylbutanal.
  • Conversion to Hydroximoyl Chloride :

    • The nitroalkene undergoes reductive chlorination using triethylsilane and titanium tetrachloride.
  • Coupling and Sulfation :

    • Identical to the hydroximoyl chloride pathway, with comparable yields.

Advantage : Avoids direct handling of chlorinating agents, reducing sulfide oxidation.

Biosynthesis of this compound in Plants

Pathway Overview

This compound biosynthesis involves three stages:

  • Chain Elongation :
    • Methionine undergoes α-keto acid elongation via methylthioalkylmalate synthase (MAM), adding two methylene groups.
  • Core Structure Formation :

    • Oxidation : CYP79F1 hydroxylase converts elongated methionine to aldoxime.
    • Conjugation : Aldoxime reacts with glutathione (GSH) to form S-alkyl-thiohydroximate, catalyzed by SUR1.
    • Glycosylation : UDP-glucosyltransferase attaches glucose to the thiohydroximate.
  • Sulfation :

    • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) sulfotransferase adds the sulfate group.

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme Function Localization Reference
CYP79F1 Aldoxime formation Endoplasmic reticulum
SUR1 Thiohydroximate synthesis Cytosol
UGT74B1 Glycosylation Vacuole

Comparative Analysis of Synthesis Methods

Yield and Scalability

  • Chemical Synthesis :
    • Hydroximoyl chloride pathway: 62–68% overall yield.
    • Nitrovinyl pathway: 58–65% overall yield.
  • Biosynthesis : <5% yield in plant extracts due to compartmentalization and regulatory checks.

Purity and Side Reactions

  • Sulfide Oxidation : A major issue in chemical routes, mitigated by nitrovinyl intermediates.
  • Stereochemical Integrity : Enzymatic biosynthesis ensures 100% β-D-configuration, whereas chemical methods require chiral auxiliaries.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Amberlite IRA-400 (Cl⁻ form) eluted with KCl gradients.
  • HPLC : C18 reverse-phase column, acetonitrile/water (0.1% formic acid), retention time ~14.2 min.

Spectroscopic Data

  • NMR :
    • δ 5.52 (d, J = 9.8 Hz, H-1), δ 2.54 (t, SCH₂CH₂).
  • HRMS : [M−H]⁻ m/z 482.0912 (Calc. 482.0908).

Q & A

Basic: What methodological approaches are recommended for quantifying Glucoibervirin in plant extracts?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used. Ensure calibration with authentic standards and validate the method for sensitivity, linearity, and reproducibility. For plant matrices, include steps to minimize interference from co-eluting glucosinolates (e.g., solid-phase extraction or derivatization). Report concentrations in μmol·g⁻¹ dry weight (DW) to standardize comparisons across studies .

Basic: How do substrate moisture levels influence this compound accumulation in Eruca sativa?

Experimental designs should test graded moisture levels (e.g., 0.20–0.50 μmol·g⁻¹ DW) in controlled hydroponic or soil systems. Data from Eruca sativa studies indicate nonlinear responses:

Substrate Moisture (μmol·g⁻¹ DW)This compound Concentration (μmol·g⁻¹ DW)
0.500.15
0.402.14
0.301.99
0.205.01
Statistical analysis (ANOVA, p < 0.05) reveals significant variations, suggesting moisture stress modulates biosynthesis pathways. Replicate experiments across growth cycles to confirm trends .

Advanced: How can researchers resolve contradictions in reported bioactivity of this compound across studies?

Contradictions often arise from variability in extraction protocols, bioassay conditions, or cell line specificity. To address this:

  • Standardize extraction : Use consistent solvents (e.g., methanol-water) and avoid thermal degradation by limiting extraction temperatures to <40°C.
  • Validate bioassays : Include positive controls (e.g., sulforaphane for antioxidant assays) and report half-maximal inhibitory concentrations (IC₅₀) with 95% confidence intervals.
  • Meta-analysis : Apply mixed-effects models to account for inter-study heterogeneity, as demonstrated in phytochemical research .

Advanced: What experimental strategies optimize this compound synthesis in heterologous systems?

For synthetic biology approaches:

  • Gene selection : Prioritize genes from Brassicaceae (e.g., CYP79F1 and UGT74B1) involved in the core glucosinolate pathway.
  • Vector design : Use inducible promoters (e.g., pET or pBAD systems) to regulate expression timing and avoid metabolic burden.
  • Product characterization : Confirm structural identity via NMR (¹H, ¹³C) and high-resolution MS, adhering to IUPAC naming conventions .

Advanced: How should researchers design studies to isolate environmental vs. genetic factors affecting this compound variability?

Adopt a split-plot factorial design :

  • Genetic factors : Compare this compound levels across Eruca sativa accessions with sequenced genomes.
  • Environmental factors : Manipulate light intensity, temperature, and nutrient regimes in growth chambers.
  • Statistical modeling : Use multivariate regression or partial least squares (PLS) to quantify variance contributions. Replicate trials across geographic locations to validate robustness .

Methodological: What protocols ensure reproducibility in this compound isolation and characterization?

  • Documentation : Provide detailed SOPs for extraction (e.g., solvent ratios, centrifugation parameters) and instrumentation settings (e.g., HPLC column type, gradient program).
  • Data transparency : Share raw spectra and chromatograms in supplementary materials.
  • Collaborative validation : Cross-validate results with independent labs using blinded samples, as recommended in medicinal chemistry guidelines .

Methodological: How can researchers address low yields of this compound in field-based studies?

  • Pre-harvest treatments : Apply jasmonic acid or salicylic acid to upregulate glucosinolate biosynthesis.
  • Post-harvest stabilization : Flash-freeze samples in liquid nitrogen to prevent enzymatic degradation.
  • Yield optimization : Use response surface methodology (RSM) to model interactions between agronomic variables (e.g., fertilization, irrigation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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